molecular formula C12H11ClFNO3S B4798432 1-(2-CHLORO-6-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE

1-(2-CHLORO-6-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B4798432
M. Wt: 303.74 g/mol
InChI Key: IEXWBNBUBQRWIT-UHFFFAOYSA-N
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Description

1-(2-CHLORO-6-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and furan groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLORO-6-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of the core phenyl and furan groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction between 2-chloro-6-fluorophenyl and furan-2-ylmethyl groups can be catalyzed by palladium or other transition metals under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLORO-6-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

1-(2-CHLORO-6-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-6-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-6-fluorophenyl)-N-methylmethanesulfonamide: Similar in structure but lacks the furan group.

    1-(2-Chloro-6-fluorophenyl)-N-(furan-2-yl)methanesulfonamide: Similar but with different substituents on the phenyl ring.

    1-(2-Chloro-6-fluorophenyl)-N-(thiophen-2-yl)methanesulfonamide: Similar but with a thiophene group instead of a furan group.

Uniqueness

The presence of both chloro and fluoro groups, along with the furan moiety, makes 1-(2-CHLORO-6-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE unique.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO3S/c13-11-4-1-5-12(14)10(11)8-19(16,17)15-7-9-3-2-6-18-9/h1-6,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXWBNBUBQRWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)NCC2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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